LLS30

CRPC Antiproliferative Cell Viability

CRPC researchers targeting Galectin-1-driven resistance face a scarcity of validated pharmacological inhibitors. LLS30 is one of the few in vivo-validated small-molecule Gal-1 allosteric inhibitors in peer-reviewed literature. • Broad CRPC activity: IC50 3.3-10.4 μM across AR+ (22Rv1, CWR-R1) and AR- (PC3, DU145) lines; suppresses AR/AR-V7, Akt, and MEK/ERK pathways. • Synergistic combinations: Restores enzalutamide sensitivity in resistant models; LLS30 (20 mg/kg i.p.) + docetaxel (10 mg/kg i.v.) achieves complete tumor regression in PC3 xenografts. • Reliable supply: ≥98% purity solid, DMSO-soluble; stored at -20°C; shipped with ice pack globally.

Molecular Formula C34H33Cl4N5O3
Molecular Weight 701.47
CAS No. 2138367-58-3
Cat. No. B608607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLS30
CAS2138367-58-3
SynonymsLLS-30;  LLS 30;  LLS30
Molecular FormulaC34H33Cl4N5O3
Molecular Weight701.47
Structural Identifiers
SMILESO=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5
InChIInChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46)
InChIKeyXWBTXDFCKRACTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LLS30: Galectin-1 Allosteric Inhibitor for Prostate Cancer


LLS30 (CAS 2138367-58-3) is a small-molecule allosteric inhibitor of Galectin-1 (Gal-1), a carbohydrate-binding protein implicated in prostate cancer progression, metastasis, and therapeutic resistance [1]. Unlike direct androgen receptor (AR) antagonists or PROTAC degraders, LLS30 suppresses AR and AR splice variant signaling indirectly through Gal-1 inhibition, while also modulating Akt and MEK/ERK pathways [2]. It is supplied as a >98% purity solid with molecular weight 701.47 and molecular formula C34H33Cl4N5O3, soluble in DMSO for in vitro and in vivo applications .

Gal-1 pathway inhibition studies; indirect AR suppression via Gal-1 modulation
AR-independent CRPC model research; compatible with both AR-positive and AR-negative cell contexts
Enzalutamide-resistance model studies; AR-V7 driven pathway investigation

Why AR Antagonists and PROTACs Cannot Replace LLS30


LLS30 occupies a fundamentally distinct target space from all existing AR-directed therapies. While enzalutamide (AR antagonist) and ARV-110/ARD-266 (PROTAC degraders) act directly on AR protein, they show limited efficacy in Gal-1-overexpressing, enzalutamide-resistant tumors [1]. Gal-1 expression is low in normal prostate tissue but progressively upregulated from low-grade to high-grade prostate cancer and markedly elevated in castration-resistant prostate cancer (CRPC) cells [2]. LLS30 is, to date, one of the few potent, in vivo-validated small-molecule Gal-1 inhibitors described in the peer-reviewed literature, making substitution with AR-targeted agents mechanistically unsound for models where Gal-1-driven AR-V7 expression or Akt signaling is the resistance driver [3].

LLS30 (Gal-1 inhibitor)
Indirect AR pathway modulation; activity in AR-negative models reported
AR antagonist / PROTAC
Direct AR binding or degradation; efficacy limited when AR is absent or mutated; may not address Gal-1 driven resistance
LLS30 (Gal-1 inhibitor)
Suppresses AR-V7 and sensitizes enzalutamide-resistant models
Next-gen AR degrader
Enzalutamide resistance via AR splice variants may not be fully overcome; reported response in L702H mutation subset is low
LLS30 (Gal-1 inhibitor)
Anti-metastatic model response; migration/invasion inhibition reported
AR-targeted PROTAC
Primary endpoints are AR degradation and growth inhibition; anti-metastatic activity not a primary reported endpoint

Quantitative Differentiation Evidence


Antiproliferative Activity Across AR-Positive and AR-Negative CRPC

LLS30 demonstrates growth inhibitory activity across a panel of castration-resistant prostate cancer (CRPC) cell lines with IC50 values ranging from 3.3 μM to 10.4 μM [1]. Notably, this includes both AR-positive (22RV1, CWR-R1) and AR-negative (PC3, DU145) lines. In contrast, the PROTAC AR degrader ARD-266 requires AR protein expression for its degradation mechanism and shows no reported antiproliferative activity in AR-negative models [2]. This AR-independent activity of LLS30 is a distinguishing feature compared to all AR-targeted therapies.

Antiproliferative Activity (AR+ vs AR-)
Cross-study context
LLS30 IC50 3.3–10.4 μM across AR-positive (22RV1, CWR-R1) and AR-negative (PC3, DU145) CRPC lines. ARD-266 shows no activity in AR-negative models.
Supports AR-independent cell-model endpoint review
72 h viability assay; cross-study comparator
CRPC Antiproliferative Cell Viability

Complete Tumor Regression with Docetaxel in Xenograft Model

In the AR-negative PC3 xenograft model, LLS30 administered as monotherapy (20 mg/kg, i.p., daily) reduced tumor volume by approximately 60% after 21 days relative to vehicle control [1]. The combination of LLS30 with docetaxel (10 mg/kg, i.v., weekly) achieved complete tumor regression (100% reduction from baseline) with no palpable tumors detectable at study endpoint [1]. For reference, the clinical PROTAC ARV-110 in preclinical drug-resistant models achieved tumor growth reduction of 70-100% depending on AR mutation status, with efficacy restricted to AR-expressing tumors [2].

Xenograft Tumor Regression
Head-to-head
LLS30 + docetaxel: complete regression (100% reduction) in PC3 xenograft. LLS30 monotherapy ~60% reduction. ARV-110 achieves 70–100% reduction only in AR-positive models.
Combination model-response endpoint context
PC3 (AR-negative) model; dosing: LLS30 20 mg/kg i.p. daily, docetaxel 10 mg/kg i.v. weekly
Xenograft Combination Therapy Tumor Regression

Sensitization of Enzalutamide-Resistant Prostate Cancer

LLS30 suppresses expression of AR splice variants including AR-V7 and sensitizes enzalutamide-resistant 22Rv1 cells to enzalutamide in a dose-dependent manner [1]. In enzalutamide-resistant xenografts, the LLS30 plus enzalutamide combination significantly inhibited tumor growth relative to either agent alone [1]. This contrasts with ARV-110, which fails to effectively address AR L702H mutation-positive tumors, with only 8% of such patients achieving PSA50 response in clinical trials [2]. LLS30's indirect AR suppression via Gal-1 inhibition bypasses direct AR binding requirements.

Enzalutamide Resistance Sensitization
Cross-study context
LLS30 + enzalutamide inhibits tumor growth in ENZ-resistant xenografts; suppresses AR-V7. ARV-110 shows 8% PSA50 response in L702H mutation patients.
Addresses enzalutamide-resistance pathway context
22Rv1 ENZ-resistant model; AR-V7 suppression demonstrated
Enzalutamide Resistance Synergy AR-V7

Suppression of Metastatic Invasion and Migration

LLS30 significantly inhibits migration and invasion of CRPC cells (PC3 and CWR-R1 lines) in Transwell assays [1]. Gal-1 knockdown by siRNA produced comparable suppression of anchorage-independent growth, migration, and invasion through AR and Akt signaling inhibition [1]. AR-targeted PROTACs such as ARD-266 and ARV-110 are characterized primarily by AR degradation and antiproliferative effects; their direct anti-metastatic activity is not a primary reported endpoint in published studies [2].

Metastatic Invasion & Migration
Class-level inference
LLS30 significantly inhibits migration/invasion of PC3 and CWR-R1 cells; comparable to Gal-1 siRNA effect. AR PROTACs lack primary anti-metastatic endpoint reporting.
Reported anti-metastatic model response; context-dependent
Transwell assay; in vivo metastasis models confirm effect
Metastasis Invasion Migration

Optimal Research Applications


Enzalutamide-Resistant Models with Elevated Gal-1 and AR-V7

Use LLS30 to suppress Gal-1-driven AR-V7 expression and restore enzalutamide sensitivity in 22Rv1 or patient-derived enzalutamide-resistant models. LLS30 monotherapy or combination with enzalutamide produces synergistic growth inhibition in this context, as demonstrated in both in vitro dose-response assays and in vivo xenograft studies [1].

Combination Therapy for Complete Regression in AR-Negative CRPC

Procure LLS30 for combination studies with docetaxel in AR-negative (PC3) or AR-low xenograft models. The LLS30 (20 mg/kg, i.p., daily) plus docetaxel (10 mg/kg, i.v., weekly) regimen produced complete tumor regression with no palpable tumors at study endpoint [2]. This represents a validated complete-response combination protocol not achievable with AR-targeted agents in AR-negative settings.

Metastasis and Invasion Studies in CRPC

Apply LLS30 to investigate mechanisms of metastatic dissemination in CRPC. LLS30 significantly inhibits PC3 and CWR-R1 cell migration and invasion in Transwell assays, and in vivo metastasis studies demonstrate effective suppression of metastatic spread [2]. This anti-metastatic phenotype is mechanistically linked to Gal-1 inhibition and is distinct from the primary endpoints of direct AR degraders.

Cross-Validation of Gal-1 Across AR-Positive and AR-Negative Disease

Use LLS30 as a pharmacological tool compound to validate Gal-1 as a target in both AR-positive and AR-negative prostate cancer contexts. Unlike AR-targeted agents, LLS30 demonstrates antiproliferative activity across a panel of CRPC cell lines regardless of AR status (IC50 3.3-10.4 μM) [2], enabling target validation studies that span the heterogeneity of advanced prostate cancer.

Application
Selection Property
Validation Focus
Enzalutamide-Resistant CRPC Pathway Studies
Gal-1/AR-V7 axis modulation
Enzalutamide sensitivity restoration endpoint
AR-Negative Xenograft Combination Studies
Docetaxel combination response profile
Tumor regression endpoint in AR-negative models
Metastatic Dissemination Mechanism Research
Cell migration/invasion inhibition profile
Metastasis model endpoint review
Pan-AR Status Gal-1 Target Validation
AR-independent cell viability response
Broad CRPC cell-model applicability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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